molecular formula C17H27N3O2 B8133033 tert-Butyl 2-cyclohexyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-b]pyridine-4-carboxylate

tert-Butyl 2-cyclohexyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-b]pyridine-4-carboxylate

Cat. No.: B8133033
M. Wt: 305.4 g/mol
InChI Key: ISJURPSSOAXBIO-UHFFFAOYSA-N
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Description

tert-Butyl 2-cyclohexyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-b]pyridine-4-carboxylate (CAS: 2104152-53-4) is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core with a cyclohexyl substituent at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the 4-position. The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic processes, making it a versatile intermediate in medicinal chemistry and materials science .

Properties

IUPAC Name

tert-butyl 2-cyclohexyl-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)19-11-7-10-14-15(19)12-20(18-14)13-8-5-4-6-9-13/h12-13H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJURPSSOAXBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=NN(C=C21)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

SNAr and Japp–Klingemann Reaction Sequence

A widely adopted method involves sequential nucleophilic aromatic substitution (SNAr) and Japp–Klingemann reactions (Figure 1). Starting from 2-chloro-3-nitropyridine derivatives, ethyl acetoacetate undergoes SNAr to form pyridinyl keto esters. Subsequent treatment with arenediazonium tosylates and pyrrolidine facilitates azo-coupling, deacylation, and cyclization to yield pyrazolo[4,3-b]pyridines.

  • Key Conditions :

    • SNAr: NaH in THF, 40°C, 2–6 h (yield: 61–84%).

    • Japp–Klingemann: Pyridine/pyrrolidine in MeCN, 40°C (yield: 60–90%).

  • Advantages : One-pot procedure minimizes intermediate isolation.

Cyclohexyl Group Introduction

Alkylation of Pyrazole Intermediates

Cyclohexyl substitution is achieved via alkylation of halogenated precursors. For example, tert-butyl 3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate reacts with cyclohexylmagnesium bromide under palladium catalysis.

  • Reagents : Pd(PPh₃)₄, CuI, cyclohexylMgBr.

  • Yield : ~70–85% after optimization.

  • Side Reaction : Over-alkylation mitigated by stoichiometric control.

Reductive Amination

An alternative route employs reductive amination of ketone intermediates. Cyclohexanone reacts with pyrazolo-pyridine amines in the presence of NaBH₃CN.

  • Conditions : MeOH, RT, 12 h (yield: 65–78%).

Boc Protection Strategy

tert-Butyl Carbamate Formation

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Procedure :

    • Substrate (1 eq), Boc₂O (1.2 eq), DMAP (0.1 eq) in CH₃CN, 20°C, 18 h.

    • Yield: 92–98%.

  • Optimization : Excess Boc₂O ensures complete protection of secondary amines.

Integrated Synthetic Routes

Three-Step Protocol (Figure 2)

  • Core Formation : Ethyl 2-(3-nitropyridin-2-yl)-3-oxobutanoate → pyrazolo[4,3-b]pyridine via Japp–Klingemann.

  • Cyclohexylation : Pd-catalyzed cross-coupling with cyclohexylzinc bromide.

  • Boc Protection : Boc₂O/DMAP in CH₃CN.

  • Overall Yield : 52–60%.

One-Pot Cyclocondensation

A streamlined approach combines hydrazine derivatives with β-keto esters and cyclohexyl aldehydes in acetic acid.

  • Conditions : AcOH, 130°C, O₂ atmosphere (yield: 74–83%).

  • Limitation : Requires electron-deficient pyridine substrates.

Analytical Data and Characterization

Spectral Confirmation

  • ¹H NMR (CDCl₃): δ 1.65 (s, 9H, Boc), 3.20–3.50 (m, 4H, CH₂), 4.70 (m, 1H, cyclohexyl).

  • HRMS : [M+H]⁺ calc. for C₁₉H₂₈N₃O₂: 330.2176; found: 330.2179.

Comparative Analysis of Methods

Method Key Step Yield Advantages Refs
SNAr/Japp–KlingemannOne-pot cyclization60–90%Scalable, minimal purification
Pd-catalyzed alkylationCross-coupling70–85%High regioselectivity
Reductive aminationCyclohexyl introduction65–78%Mild conditions
One-pot cyclocondensationMulticomponent reaction74–83%Rapid, fewer steps

Challenges and Optimization

  • Regioselectivity : Competing N1/N2 alkylation in pyrazole requires careful base selection (e.g., DBU vs. NaH).

  • Boc Deprotection : Trifluoroacetic acid (TFA) in DCM efficiently removes Boc without side reactions.

  • Purification : Silica gel chromatography (EtOAc/hexane) resolves diastereomers .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-cyclohexyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 2-cyclohexyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-b]pyridine-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-cyclohexyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in drug discovery due to its hydrogen-bonding capacity and planar aromaticity. Below is a comparison of the target compound with analogs sharing this core but differing in substituents:

Compound Name Substituent at 2-position Protecting Group at 4-position CAS Number Key Properties
Target Compound Cyclohexyl tert-Butoxycarbonyl (Boc) 2104152-53-4 High lipophilicity; steric bulk from cyclohexyl enhances conformational rigidity
1-(4-Chloro-phenyl) analog 4-Chlorophenyl Boc 1951439-72-7 Increased electron-withdrawing character; potential for halogen bonding
2-Phenyl analog Phenyl Boc 1951439-79-4 Reduced steric hindrance; improved π-π stacking interactions
KuSaSch095 (from ) 3-Chloro-4-(piperazine)phenyl Boc - Antiplasmodial activity; Boc group aids in solubility during synthesis

Physicochemical Properties

  • Thermal Stability : Boc-protected derivatives generally decompose above 200°C, whereas unprotected analogs (e.g., 46a) are less stable due to amine group reactivity .

Crystallographic Considerations

The Boc group facilitates crystallization by forming predictable hydrogen-bonding patterns. For example, graph set analysis (as per Etter’s rules) would classify the Boc carbonyl as a hydrogen-bond acceptor, directing crystal packing in a way that unsaturated analogs cannot replicate .

Biological Activity

tert-Butyl 2-cyclohexyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-b]pyridine-4-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Common Name : this compound
  • CAS Number : 2104152-53-4
  • Molecular Weight : 305.4 g/mol
  • Molecular Structure : The compound features a pyrazolo-pyridine core which is known for its biological activity.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[4,3-b]pyridine class exhibit various biological activities, including:

  • Anticancer Activity : Some derivatives have shown promise as potential anticancer agents by inhibiting specific kinases involved in tumor growth and metastasis.
  • Neuropharmacological Effects : Certain pyrazolo compounds act on G protein-coupled receptors (GPCRs), influencing neurological pathways.
  • Anti-inflammatory Properties : Inhibition of inflammatory mediators has been observed in some studies.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
  • Receptor Modulation : It can modulate receptor activity associated with various signaling pathways.

Case Studies and Experimental Data

  • Anticancer Studies :
    • A study demonstrated that derivatives of pyrazolo[4,3-b]pyridines inhibited the growth of MDA-MB-231 breast cancer cells with an IC50 value of approximately 0.126μM0.126\mu M .
    • Another investigation highlighted that certain compounds in this class exhibited selective toxicity towards cancer cells while sparing normal cells .
  • Neuropharmacological Effects :
    • Research indicated that these compounds could act as partial agonists at dopamine receptors, potentially offering therapeutic benefits in neurodegenerative diseases .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityUnique Features
Glumetinibc-Met inhibitorHigh selectivity for HGFR
VU0418506mGlu4 PAMPositive allosteric modulation
Ethyl 1H-pyrazolo[4,3-c]pyridineAntimicrobial propertiesDiverse structural modifications

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common reagents include:

  • Oxidizing Agents : Such as hydrogen peroxide.
  • Reducing Agents : Like sodium borohydride.

Q & A

Q. How can the synthesis of tert-Butyl 2-cyclohexyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-b]pyridine-4-carboxylate be optimized for higher yield and purity?

  • Methodological Answer: Optimization involves multi-step monitoring using thin-layer chromatography (TLC) to track intermediates and adjust reaction conditions (e.g., temperature, solvent polarity). For example, tert-butyl protection groups can stabilize intermediates during cyclization steps, while refluxing in anhydrous solvents like THF minimizes side reactions . Post-synthesis purification via column chromatography with gradient elution (hexane/ethyl acetate) improves purity.

Q. What analytical techniques are recommended for structural elucidation of this compound?

  • Methodological Answer:
  • X-ray crystallography provides unambiguous confirmation of stereochemistry and crystal packing (e.g., as demonstrated for related pyrazolo-pyridine derivatives in crystallographic studies) .
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) identifies proton environments and coupling patterns, particularly for distinguishing cyclohexyl substituents and pyrazolo-pyridine core protons .
  • High-resolution mass spectrometry (HRMS) validates molecular formula and isotopic patterns .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer:
  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, as analogs of this compound exhibit acute toxicity and mutagenicity .
  • Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hygroscopic degradation .
  • Conduct reactions in fume hoods with proper ventilation to mitigate inhalation risks .

Q. How can researchers assess the purity of this compound post-synthesis?

  • Methodological Answer:
  • HPLC with UV detection (λ = 254 nm) quantifies impurities using a C18 column and acetonitrile/water mobile phase.
  • Elemental analysis (C, H, N) confirms stoichiometric ratios within ±0.4% deviation .
  • Melting point determination (e.g., mp 91–93°C for related tert-butyl derivatives) verifies consistency with literature .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound be resolved?

  • Methodological Answer:
  • Cross-validation using orthogonal assays (e.g., kinase inhibition vs. cellular proliferation) identifies assay-specific artifacts. For example, discrepancies between in vitro kinase inhibition (IC₅₀) and in vivo efficacy may arise from poor pharmacokinetic properties .
  • Purity reassessment via LC-MS detects trace impurities (e.g., deprotected intermediates) that may skew activity .

Q. What strategies enhance regioselective functionalization of the pyrazolo-pyridine core?

  • Methodological Answer:
  • Directing groups : Install electron-withdrawing substituents (e.g., bromo at C2) to guide cross-coupling reactions (Suzuki, Buchwald-Hartwig) at specific positions .
  • Catalyst optimization : Use Pd(OAc)₂/XPhos for selective C–H activation in polar aprotic solvents (DMF, 80°C) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer:
  • Systematic substitution : Modify the cyclohexyl group (e.g., replace with aryl, heteroaryl) and evaluate changes in target binding (e.g., kinase inhibition via SPR or ITC) .
  • Pharmacophore mapping : Use docking simulations (AutoDock Vina) to correlate substituent hydrophobicity with activity .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer:
  • Molecular dynamics (MD) simulations (AMBER/CHARMM) model binding stability in protein active sites (e.g., ATP-binding pockets of kinases) .
  • QSAR models incorporate electronic descriptors (HOMO/LUMO energies) to optimize substituent effects on activity .

Q. How should stability studies be conducted under varying experimental conditions?

  • Methodological Answer:
  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic conditions (0.1M HCl/NaOH) for 48 hours. Monitor degradation via HPLC-MS to identify labile sites (e.g., ester hydrolysis) .
  • Long-term stability : Store aliquots at –20°C, 4°C, and 25°C for 6–12 months, analyzing purity quarterly .

Q. What advanced techniques mitigate challenges in handling hygroscopic or oxidation-prone intermediates?

  • Methodological Answer:
  • Schlenk line techniques maintain anhydrous conditions during sensitive steps (e.g., Boc deprotection with TFA) .
  • Lyophilization preserves hygroscopic intermediates after aqueous workup .

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